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molecular formula C23H31N5O6S B1673110 4-[(2-carbamimidoyl-3,4-dihydro-1H-isoquinolin-7-yl)oxymethyl]-1-pyridin-4-ylpiperidine-4-carboxylic acid;methanesulfonic acid CAS No. 247131-79-9

4-[(2-carbamimidoyl-3,4-dihydro-1H-isoquinolin-7-yl)oxymethyl]-1-pyridin-4-ylpiperidine-4-carboxylic acid;methanesulfonic acid

Cat. No. B1673110
M. Wt: 505.6 g/mol
InChI Key: NOBZETMXGVAWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06562828B1

Procedure details

4-(2-Amidino-1,2,3,4-tetrahydroisoquinolin-7-yloxymethyl)-1-(pyridin-4-yl)piperidine-4-carboxylic acid (10 g) was suspended in water (50 ml) and methanesulfonic acid (1.6 ml) was added. The mixture was heated to 50° C. for dissolution. Then, acetone (150 ml) was added dropwise, and the mixture was stirred at the same temperature for 1 hour. The mixture was allowed to cool to room temperature. The precipitated crystals were collected by filtration to give the title compound (11.56 g).
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH2:13][CH2:12][C:11]2[C:6](=[CH:7][C:8]([O:14][CH2:15][C:16]3([C:28]([OH:30])=[O:29])[CH2:21][CH2:20][N:19]([C:22]4[CH:27]=[CH:26][N:25]=[CH:24][CH:23]=4)[CH2:18][CH2:17]3)=[CH:9][CH:10]=2)[CH2:5]1)(=[NH:3])[NH2:2].[CH3:31][S:32]([OH:35])(=[O:34])=[O:33].CC(C)=O>O>[CH3:31][S:32]([OH:35])(=[O:34])=[O:33].[C:1]([N:4]1[CH2:13][CH2:12][C:11]2[C:6](=[CH:7][C:8]([O:14][CH2:15][C:16]3([C:28]([OH:30])=[O:29])[CH2:17][CH2:18][N:19]([C:22]4[CH:23]=[CH:24][N:25]=[CH:26][CH:27]=4)[CH2:20][CH2:21]3)=[CH:9][CH:10]=2)[CH2:5]1)(=[NH:2])[NH2:3] |f:4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(N)(=N)N1CC2=CC(=CC=C2CC1)OCC1(CCN(CC1)C1=CC=NC=C1)C(=O)O
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
CS(=O)(=O)O
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
CC(=O)C
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CS(=O)(=O)O.C(N)(=N)N1CC2=CC(=CC=C2CC1)OCC1(CCN(CC1)C1=CC=NC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 11.56 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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